The synthesis of CH-5137291 involves a multi-step process. The specific method utilized in its development is a three-step synthesis, which includes:
This method has been optimized to achieve quantitative yields, making it efficient for large-scale production.
The molecular structure of CH-5137291 can be described by its specific arrangement of atoms that confer its biological activity. Detailed structural data includes:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, although specific structural diagrams are not provided in the available literature .
CH-5137291 undergoes several chemical reactions during its synthesis and application:
The compound's ability to modulate these reactions is critical for its therapeutic efficacy against CRPC .
CH-5137291 functions primarily by inhibiting the nuclear translocation of the androgen receptor. This mechanism involves:
This dual functionality may influence its therapeutic profile and effectiveness in various clinical scenarios.
The physical and chemical properties of CH-5137291 include:
These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .
CH-5137291 has significant applications in scientific research, particularly in oncology:
Prostate cancer (PC) is the second most prevalent cancer in men worldwide, accounting for approximately 15% of all male cancer diagnoses. In the United States alone, an estimated 288,300 new cases and 34,700 deaths occurred in 2023 [9]. Despite initial responsiveness to androgen deprivation therapy (ADT), nearly all patients progress to castration-resistant prostate cancer (CRPC) within 2–3 years of treatment initiation [2] [5]. CRPC is defined by disease progression (biochemical, radiographic, or clinical) despite castrate serum testosterone levels (<50 ng/dL) [4] [9]. This lethal stage represents an urgent therapeutic challenge, with metastatic CRPC (mCRPC) exhibiting a median overall survival of less than two years [5] [9]. The inevitable progression to CRPC underscores the limitations of conventional ADT and highlights the need for novel therapeutic strategies targeting persistent androgen receptor (AR) signaling.
Table 1: CRPC Clinical Challenge Overview
Parameter | Localized PC | CRPC | Significance |
---|---|---|---|
5-Year Survival | ~100% | <30% (mCRPC) | Drastic survival reduction |
Median Survival Post-Diagnosis | >10 years | <2 years (mCRPC) | Unmet therapeutic need |
Prevalence Post-ADT | 0% | 100% progression within 2-3 years | Unavoidable progression |
Therapeutic Options | Curative (surgery/radiation) | Palliative (survival extension) | Lack of curative treatments |
The AR remains the primary oncogenic driver in CRPC despite castrate androgen levels. Multiple molecular mechanisms underpin AR pathway reactivation:
Table 2: Key AR-Dependent Resistance Mechanisms in CRPC
Mechanism | Frequency in CRPC | Functional Consequence | Therapeutic Impact |
---|---|---|---|
AR Amplification | 30–80% | Hypersensitivity to low androgens | Resistance to ADT |
AR Mutations (LBD) | 10–20% | Agonism by antagonists/non-androgens | Agonist conversion of antiandrogens |
AR Splice Variants (e.g., AR-V7) | 20–40% | Ligand-independent constitutive activity | Resistance to LBD-targeting drugs |
Altered Steroidogenesis | 40–50% | Sustained intratumoral androgens | Persistent AR activation post-ADT |
Coactivator Overexpression (e.g., SRC3) | 50–70% | Enhanced AR transcriptional activity | Hyper-sensitization to low androgens |
First-generation antiandrogens (e.g., bicalutamide) exhibit critical limitations driving therapeutic failure in CRPC:
The limitations of partial antagonists necessitate pure AR antagonists that comprehensively block AR signaling through:
CH-5137291 (C18H14F3N5O3S2, MW: 469.46 g/mol) was designed to meet these criteria [3] [6] [10]. Preclinical data demonstrate its superiority over bicalutamide: In LNCaP-BC2 xenografts (AR-overexpressing CRPC), CH-5137291 reduced tumor growth by >80% and suppressed PSA by >90%, whereas bicalutamide showed negligible effects [1] [6]. Critically, it retains efficacy against bicalutamide-resistant tumors, validating its potential as a next-generation AR antagonist [1] [7].
Table 3: CH-5137291 vs. Bicalutamide: Preclinical Profile Comparison
Property | Bicalutamide | CH-5137291 | Functional Advantage |
---|---|---|---|
Antagonist Activity (WT AR) | Partial antagonist | Pure antagonist | Complete suppression of AR signaling |
Effect on AR Nuclear Translocation | No inhibition; promotes translocation | Potent inhibition | Blocks genomic AR signaling |
Activity Against T877A Mutant AR | Agonist | Pure antagonist | Effective against mutant CRPC |
Activity Against W741C Mutant AR | Agonist | Pure antagonist | Overcomes common resistance mutation |
Metabolite Profile | Inactive metabolites | No agonist metabolites | Sustained antagonism in vivo |
In Vivo Efficacy (LNCaP-BC2 Xenograft) | Minimal tumor growth inhibition | >80% tumor growth inhibition | Superior CRPC suppression |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9